2-[2-(3-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL]-1-PHENYLETHAN-1-OL
Overview
Description
2-[2-(3-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL]-1-PHENYLETHAN-1-OL is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL]-1-PHENYLETHAN-1-OL typically involves multi-step organic reactions. One common method includes the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine in a one-pot synthesis to form the imidazole core . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL]-1-PHENYLETHAN-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Ethanol, THF, dichloromethane
- Catalysts: Palladium on carbon, nickel catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(3-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL]-1-PHENYLETHAN-1-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL]-1-PHENYLETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[4,5-f][1,10]phenanthroline: Another imidazole derivative with similar structural features and biological activities.
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: Shares a similar imidazole core and exhibits comparable chemical properties.
Uniqueness
2-[2-(3-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL]-1-PHENYLETHAN-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]-1-phenylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O2/c1-37-27-19-11-18-26(20-27)28-21-35-31(25-16-9-4-10-17-25)30(24-14-7-3-8-15-24)33-32(35)34(28)22-29(36)23-12-5-2-6-13-23/h2-21,29,36H,22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARAXQXNDYUND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=C(N=C3N2CC(C4=CC=CC=C4)O)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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